molecular formula C11H16N4 B1470503 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine CAS No. 1512254-41-9

2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine

Cat. No.: B1470503
CAS No.: 1512254-41-9
M. Wt: 204.27 g/mol
InChI Key: YPFBOKHUQUTABC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine is a chemical compound with the molecular formula C11H16N4 and a molecular weight of 204.27 g/mol . It is identified by the CAS Registry Number 1512254-41-9 . This compound belongs to the class of N4,N6-disubstituted pyrimidine-4,6-diamine derivatives, a scaffold of significant interest in medicinal chemistry due to its potential as a core structure for developing kinase inhibitors . Specifically, research into analogous pyrimidine-4,6-diamine compounds has demonstrated their utility as potent epidermal growth factor receptor (EGFR) inhibitors for investigations in non-small cell lung cancer (NSCLC), where they have shown promising pro-apoptotic and cell cycle inhibitory effects in vitro and in vivo . The structural motif of substituting the pyrimidine core at the 4 and 6 positions is a recognized strategy in drug discovery to modulate potency and properties, highlighting the research value of this compound as a building block or intermediate in the design and synthesis of novel bioactive molecules . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet prior to use.

Properties

IUPAC Name

2-cyclopropyl-4-N-(cyclopropylmethyl)pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c12-9-5-10(13-6-7-1-2-7)15-11(14-9)8-3-4-8/h5,7-8H,1-4,6H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFBOKHUQUTABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC(=NC(=C2)N)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Amination of Pyrimidine Core

A key intermediate in the synthesis is 2,4-diamino-6-chloropyrimidine, which can be prepared by chlorinating 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl3). This step is critical as it activates the 6-position for further substitution.

  • Reaction conditions:
    • Temperature: 90-110 °C (optimal 105 °C)
    • Reaction time: 4-8 hours (optimal 6 hours)
    • Molar ratio of 2,4-diamino-6-hydroxypyrimidine to POCl3: 3.5-5:1 (optimal 3.5:1)
  • Quenching: Alcohol quenching (ethanol preferred) at 0-40 °C is safer and more efficient than water quenching.
  • Dispersant: Organic solvents such as methanol, ethanol, benzyl alcohol, isopropanol, diethyl ether, ethyl acetate, acetone, or acetonitrile are used to separate the product.
  • Yield: The process achieves yields of 75-82% for 2,4-diamino-6-chloropyrimidine hydrochloride, which is then neutralized and extracted to obtain the pure compound.

Introduction of Cyclopropyl and Cyclopropylmethyl Groups

While the exact detailed method for this compound is less commonly published, analogous alkylation methods can be inferred:

  • Alkylation of amino groups: The N4 amino group can be alkylated using cyclopropylmethyl chloride or bromide under basic conditions.
  • Substitution at C2: The cyclopropyl group at the 2-position can be introduced via nucleophilic substitution or by using cyclopropyl-containing building blocks in the initial pyrimidine synthesis.
  • Typical conditions: Use of polar aprotic solvents like DMF or DMSO, with bases such as sodium hydride or potassium carbonate, at temperatures ranging from room temperature to 50 °C over several hours.
  • Purification: Extraction with organic solvents (e.g., ethyl acetate), drying, and concentration under reduced pressure.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Description Yield (%)
1 2,4-diamino-6-hydroxypyrimidine + POCl3, 105 °C, 6 h Chlorination to 2,4-diamino-6-chloropyrimidine 77-82
2 Quench with ethanol at 30-40 °C, add dispersant, reflux 2 h Formation of hydrochloride salt, filtration
3 Neutralize with ammonia water (pH 6-7), extract with ethyl acetate Obtain pure 2,4-diamino-6-chloropyrimidine 75-77
4 Alkylation with cyclopropylmethyl chloride in DMF, base, 50 °C, 16 h N4 substitution with cyclopropylmethyl group ~67 (over 2 steps for similar compounds)
5 Introduction of cyclopropyl at C2 via nucleophilic substitution or cyclopropyl-containing intermediates Final compound formation

Note: Step 4 and 5 yields are inferred from related pyrimidine alkylation procedures.

Research Findings and Optimization

  • Alcohol quenching vs. water quenching: Alcohol quenching reduces the risk of violent reactions with residual POCl3, improves safety, and enhances product recovery.
  • Dispersant choice: Using low polarity organic solvents as dispersants improves product crystallization and filtration efficiency.
  • Temperature control: Maintaining reaction temperatures within the specified ranges ensures high conversion and minimizes side reactions.
  • Recovery and recycling: The process allows for recycling of excess POCl3 and phosphate esters, reducing waste and cost.
  • Alkylation efficiency: Use of DMF and mild bases at moderate temperatures yields good conversion for cyclopropylmethyl substitution.
  • Purification: Extraction with ethyl acetate followed by drying and concentration provides pure final products.

Data Table Summary of Key Parameters

Parameter Value/Range Notes
Starting material 2,4-diamino-6-hydroxypyrimidine Primary pyrimidine core
Chlorination reagent Phosphorus oxychloride (POCl3) Chlorination agent
Chlorination temperature 90-110 °C (optimal 105 °C) Critical for reaction efficiency
Chlorination time 4-8 hours (optimal 6 hours) Ensures complete conversion
Quenching agent Ethanol (C1-C4 alcohols possible) Safer than water
Quenching temperature 0-40 °C Controls reaction rate
Dispersant solvents Methanol, ethanol, benzyl alcohol, etc. For product separation
Neutralization pH 6-7 Using ammonia water
Alkylation solvent DMF Polar aprotic solvent
Alkylation temperature ~50 °C Mild heating for substitution
Alkylation time ~16 hours Ensures complete reaction
Overall yield 67-82% (varies by step) High yield with optimized conditions

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace functional groups on the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their substituent differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Key Features
Target Compound 2-cyclopropyl, N4-(cyclopropylmethyl) ~252.3 (estimated) Dual cyclopropyl groups enhance rigidity and metabolic stability.
NBI 27914 5-chloro, N4-(cyclopropylmethyl), N4-propyl, N6-(2,4,6-trichlorophenyl) ~432.04 (exact) High lipophilicity due to trichlorophenyl; potential halogen bonding.
SC241 3-(2-bromo-4-isopropyl-phenyl), 5-methyl, triazolo[4,5-d]pyrimidine core Not provided Triazole ring may improve hydrogen bonding; bromo group adds steric bulk.
N4-Butyl-2-cyclopropyl-N4,N6-dimethylpyrimidine-4,6-diamine N4-butyl, N4,N6-dimethyl ~266.4 (estimated) Flexible alkyl chains may reduce metabolic stability compared to cyclopropyl.
5-Chloro-4-N-(cyclopropylmethyl)-…-trichlorophenylpyrimidine-4,6-diamine 5-chloro, N4-propyl, N6-(2,4,6-trichlorophenyl) 432.04 Combines chloro and trichlorophenyl groups; high molecular weight and logP.
2-Cyclopropyl-N4-propylpyrimidine-4,6-diamine N4-propyl ~209.3 (estimated) Shorter alkyl chain reduces steric hindrance; simpler synthesis.

Physicochemical and Pharmacological Insights

  • Lipophilicity and Solubility: The target compound’s cyclopropyl groups likely result in moderate logP (~2–3), balancing solubility and membrane permeability. SC241’s triazole core may improve solubility via hydrogen bonding but is offset by the bromo-isopropyl group’s hydrophobicity .
  • Metabolic Stability: Cyclopropyl groups in the target compound resist cytochrome P450-mediated oxidation, a known advantage over linear alkyl chains (e.g., N4-butyl or propyl analogs) . The trichlorophenyl group in NBI 27914 may prolong half-life but risks bioaccumulation .
  • Halogenated analogs (e.g., NBI 27914) may exhibit stronger hydrophobic interactions but poorer selectivity due to bulkier substituents .

Biological Activity

2-Cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine, with the molecular formula C11H16N4, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features cyclopropyl groups attached to both the pyrimidine ring and the amine nitrogen atoms, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H16N4
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 1512254-41-9

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor signaling pathways. This interaction can lead to various physiological effects depending on the target and context of use.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to cell proliferation and inflammation. The inhibition of specific enzymes can lead to reduced cellular activities associated with diseases such as cancer and inflammatory disorders.

Antiviral and Anticancer Properties

Preliminary studies suggest that this compound exhibits antiviral properties. Its structural features may enhance its binding affinity to viral proteins or host cell receptors, thereby inhibiting viral replication. Additionally, its anticancer potential is under investigation, particularly in relation to its effects on tumor cell viability and proliferation.

Research Findings and Case Studies

Several studies have explored the biological effects of this compound:

  • In Vitro Studies :
    • In vitro assays have shown that this compound can significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.
    • The compound has been tested against specific enzymes involved in cancer metabolism, demonstrating inhibitory effects that could translate into therapeutic benefits.
  • Animal Models :
    • In animal models of inflammation, administration of this compound resulted in decreased markers of inflammation and improved clinical outcomes.
    • Studies investigating its pharmacokinetics revealed favorable absorption and distribution profiles, supporting further development for therapeutic applications.
  • Comparative Analysis :
    • Comparative studies with other pyrimidine derivatives have highlighted the unique biological profile of this compound. For instance, while similar compounds exhibit moderate activity against certain targets, this compound has shown enhanced potency in preliminary assays.

Data Table: Summary of Biological Activities

Activity Type Observations References
Enzyme InhibitionSignificant inhibition of metabolic enzymes
Antiviral ActivityReduced viral replication in vitro
Anticancer PotentialDecreased viability in cancer cell lines
Anti-inflammatory EffectsReduced inflammation markers in animal models

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine
Reactant of Route 2
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2-cyclopropyl-N4-(cyclopropylmethyl)pyrimidine-4,6-diamine

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